1-(1,3-Thiazol-2-yl)piperidin-4-amine
Overview
Description
“1-(1,3-Thiazol-2-yl)piperidin-4-amine” is a chemical compound with the CAS Number: 1448134-24-4 . It has a molecular weight of 256.2 .
Molecular Structure Analysis
The IUPAC name of the compound is "1-(thiazol-2-yl)piperidin-4-amine dihydrochloride" . The InChI code is "1S/C8H13N3S.2ClH/c9-7-1-4-11(5-2-7)8-10-3-6-12-8;;/h3,6-7H,1-2,4-5,9H2;2*1H" .Scientific Research Applications
Crystal Structure Analysis
- Structural Characterization : The compound's crystal structure has been analyzed, revealing planar benzothiazol and imidazol rings and a chair conformation of the piperidin ring, indicating its potential in structural and material science research (Yıldırım et al., 2006).
Synthesis and Chemical Transformations
- Synthesis of Dihydrothiophenes and Spirocyclic Compounds : Studies have shown that secondary amines like piperidine can yield dihydrothiophene derivatives through domino reactions, highlighting its application in synthetic chemistry and pharmaceutical development (Sun et al., 2009).
- Novel Quinoline Derivatives Synthesis : Research into the synthesis of novel quinoline derivatives using piperidinium salts demonstrates the compound's role in creating new heterocyclic compounds, important for drug discovery and development (Dzhavakhishvili et al., 2008).
Pharmacological Potential
- Anti-arrhythmic Activity : The compound has been involved in synthesizing derivatives with significant anti-arrhythmic activity, illustrating its potential in developing new cardiovascular drugs (Abdel‐Aziz et al., 2009).
- Dual-Action Hypoglycemic Agents : Research has found that certain derivatives act as potent dual-acting hypoglycemic agents, activating both GK and PPARγ, indicating its relevance in diabetes treatment (Song et al., 2011).
Material Science and Molecular Engineering
- Structural Polymorphism : The compound shows distinct polymorphic forms and intermolecular hydrogen bonding patterns, making it relevant in materials science for developing novel molecular structures (Böck et al., 2020).
- Dynamic Tautomerism and Divalent N(I) Character : It exhibits dynamic tautomerism and divalent N(I) character, making it significant for theoretical chemistry and quantum chemical analysis (Bhatia et al., 2013).
Safety and Hazards
Future Directions
Thiazole compounds, including “1-(1,3-Thiazol-2-yl)piperidin-4-amine”, have been the subject of extensive research due to their diverse biological activities . Future research may focus on further exploring the potential applications of these compounds in various fields, including medicinal chemistry.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h3,6-7H,1-2,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWHSDXOVVYPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656025 | |
Record name | 1-(1,3-Thiazol-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596818-05-2 | |
Record name | 1-(1,3-Thiazol-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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